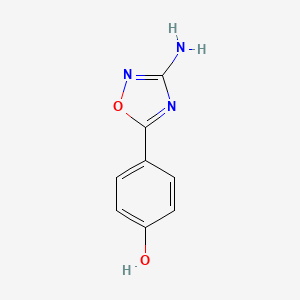

4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-amino-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-8-10-7(13-11-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPBIGWDTVEBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NO2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Amino 1,2,4 Oxadiazol 5 Yl Phenol

Classical Approaches for 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring is a cornerstone of the synthesis of 4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol. Historically, this has been achieved through several reliable methods.

Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives

A prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles is the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. This approach is characterized by the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole ring. rsc.orgrsc.orgorientjchem.org

The general mechanism involves the acylation of the amidoxime's hydroxylamine (B1172632) group by a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). The resulting O-acylamidoxime intermediate is then subjected to thermal or base-catalyzed cyclization to afford the 1,2,4-oxadiazole. Various reagents and conditions can be employed to facilitate this transformation, with the choice often depending on the specific substrates and desired outcome.

Table 1: Common Carboxylic Acid Derivatives and Cyclization Conditions

| Carboxylic Acid Derivative | Activating/Coupling Agent | Cyclization Conditions |

| Carboxylic Acid | Carbodiimides (e.g., DCC, EDC) | Heat, often in a high-boiling solvent |

| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Room temperature or gentle heating |

| Anhydride | Base or heat | Varies with anhydride reactivity |

| Ester | Strong base (e.g., NaH, NaOMe) | Elevated temperatures |

Condensation Reactions for Oxadiazole Core Synthesis

Condensation reactions provide another classical route to the 1,2,4-oxadiazole core. These methods often involve the direct reaction of an amidoxime with a carbonyl compound, such as an aldehyde, followed by an oxidative cyclization step to form the aromatic oxadiazole ring. While direct, this method may require specific oxidizing agents to achieve the final product.

Strategies for Introducing the Phenol (B47542) Moiety

The incorporation of the 4-hydroxyphenyl group at the 5-position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target molecule. This can be achieved through two primary strategies: functionalization of a pre-existing oxadiazole or by using a phenolic precursor during the ring formation.

Functionalization of Pre-formed Oxadiazole Scaffolds

In this approach, a 1,2,4-oxadiazole ring bearing a suitable leaving group (e.g., a halogen) at the 5-position is first synthesized. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with a protected or unprotected phenol. For instance, a 5-chloro-1,2,4-oxadiazole (B3186928) can be reacted with 4-methoxyphenol, followed by deprotection of the methyl ether to yield the desired phenol. This method allows for late-stage introduction of the phenolic moiety, which can be advantageous for complex syntheses.

Incorporation of Phenolic Precursors in Cyclization Reactions

A more direct and commonly employed strategy involves the use of a phenolic precursor during the 1,2,4-oxadiazole ring formation. For the synthesis of this compound, this would typically involve the use of 4-hydroxybenzamidoxime as a key intermediate. This amidoxime, which contains the desired phenolic group, can then be reacted with a suitable reagent to form the 3-amino-1,2,4-oxadiazole ring.

The synthesis of 4-hydroxybenzamidoxime can be achieved from readily available starting materials such as 4-hydroxybenzonitrile. The nitrile is treated with hydroxylamine in the presence of a base to yield the corresponding amidoxime.

Methods for Amine Functionalization at the Oxadiazole Ring

The introduction of the amino group at the 3-position of the 1,2,4-oxadiazole ring is the final key transformation. Several methods have been developed to achieve this specific functionalization.

One effective method involves the reaction of an amidoxime with cyanogen (B1215507) bromide or cyanamide (B42294). In the context of synthesizing the target molecule, 4-hydroxybenzamidoxime would be reacted with cyanogen bromide in a suitable solvent system. This reaction proceeds through the formation of an intermediate that cyclizes to form the 3-amino-1,2,4-oxadiazole ring.

A more recent and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) mediated intramolecular oxidative cyclization of N-acylguanidines. rsc.org In this approach, a guanidine (B92328) derivative of 4-hydroxybenzoic acid would be prepared and then subjected to oxidative cyclization using PIDA to yield the final product. This method is often characterized by mild reaction conditions and good yields. rsc.org

Table 2: Reagents for Amine Functionalization

| Reagent | Precursor | Key Features |

| Cyanogen Bromide | Amidoxime | Classical method, readily available reagent |

| Cyanamide | Amidoxime | Can be used as an alternative to cyanogen bromide |

| PIDA | N-Acylguanidine | Modern, mild, and efficient oxidative cyclization rsc.org |

By combining these well-established and modern synthetic strategies, chemists can efficiently and effectively prepare this compound for further investigation and application in various fields of chemical research.

Direct Amination Techniques

Direct amination involves the introduction of an amino group onto a pre-existing 1,2,4-oxadiazole ring system. This approach is generally less common for the synthesis of 3-amino-1,2,4-oxadiazoles compared to precursor-based methods. The challenge lies in the selective activation of the C3 position of the oxadiazole ring for nucleophilic substitution. Such a reaction would typically require a suitable leaving group at the C3 position, which would then be displaced by an amine source like ammonia (B1221849) or an ammonia equivalent. Currently, there is limited specific literature detailing direct amination as a primary synthetic route for this compound.

Precursor-based Approaches for Amino Group Integration

A more prevalent and effective strategy involves incorporating the amino group into one of the key precursors before the final cyclization to form the oxadiazole ring. This ensures the correct regiochemistry and avoids harsh conditions that might be required for direct amination.

One of the most effective methods for synthesizing 3-amino-1,2,4-oxadiazoles is through the oxidative cyclization of N-acylguanidines. nih.gov In this approach, the precursor, an N-(4-hydroxybenzoyl)guanidine, is synthesized first. This intermediate already contains the phenolic moiety and the guanidine substructure necessary for forming the 3-amino-1,2,4-oxadiazole ring. The subsequent step involves an intramolecular cyclization reaction, often promoted by an oxidizing agent, to form the N-O bond of the oxadiazole ring. nih.gov

Reaction Scheme:

Acylation of Guanidine: Guanidine is acylated using an activated derivative of 4-hydroxybenzoic acid (e.g., 4-hydroxybenzoyl chloride or an ester) to form N-(4-hydroxybenzoyl)guanidine.

Oxidative Cyclization: The N-acylguanidine intermediate is then treated with an oxidant, such as (diacetoxyiodo)benzene (PIDA), to induce cyclization and form the final product. nih.gov

This precursor-based method is advantageous as it builds the desired functionality into the linear precursor, leading to a controlled and efficient ring-closing reaction.

Modern and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These include one-pot reactions, the use of catalytic systems, and careful optimization of reaction parameters.

One-Pot Synthetic Routes

A potential one-pot strategy could involve the reaction of 4-hydroxybenzamidoxime with cyanogen bromide or a similar reagent. Amidoximes are common precursors for 1,2,4-oxadiazoles. nih.gov Another approach involves a three-component reaction between 4-hydroxybenzoic acid, hydroxylamine, and cyanamide under conditions that promote sequential condensation and cyclization. Such multi-component reactions are a hallmark of green chemistry, maximizing atom economy. researchgate.net

Catalytic Synthesis Approaches

The use of catalysts can significantly enhance the efficiency and selectivity of synthetic reactions, often allowing for milder reaction conditions. While specific catalytic methods for this compound are not extensively documented, related syntheses suggest potential catalytic pathways.

Palladium-catalyzed reactions, for instance, have been employed for the synthesis of other substituted oxadiazoles (B1248032), showcasing the utility of transition metals in facilitating key bond-forming steps. jchemrev.comnanomaterchem.com A catalytic approach could be applied to the oxidative cyclization step in the precursor-based synthesis, potentially replacing stoichiometric oxidants with a catalytic system that uses a milder terminal oxidant, such as air or molecular oxygen. Copper-catalyzed aerobic oxidative dehydrogenation has been used for the synthesis of other N-heterocycles and could be explored in this context. researchgate.net

Optimization of Reaction Conditions and Reagent Selection

Systematic optimization of reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Key parameters that are typically investigated include the choice of solvent, reaction temperature, and the stoichiometry of reagents. researchgate.net

Solvent Selection: The choice of solvent can dramatically influence reaction rates and outcomes. For the cyclization step, solvents are chosen based on their ability to dissolve the reactants and their compatibility with the reaction conditions. For example, in multi-component reactions, acetic acid has been shown to be a superior solvent compared to others like ethanol, methanol (B129727), or THF. researchgate.net In other cases, polar aprotic solvents such as DMF or DMSO might be employed. nih.gov

Temperature Control: The reaction temperature is another critical factor. While some modern syntheses are designed to proceed at room temperature, many cyclization reactions require heating to overcome the activation energy barrier. nih.govresearchgate.net For instance, a reaction might yield only 12% of the product at room temperature but increase to 45% under reflux conditions. researchgate.net

Reagent Selection and Stoichiometry: The choice of coupling agents, dehydrating agents, and bases is vital. For the cyclodehydration of diacylhydrazine intermediates, reagents like POCl₃, SOCl₂, or TsCl are commonly used. researchgate.netacs.org The molar ratio of the starting materials also has a significant influence on the reaction's efficiency. researchgate.net

Below is an interactive data table illustrating a hypothetical optimization of the synthesis of this compound from an N-(4-hydroxybenzoyl)guanidine precursor.

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PIDA | CH₂Cl₂ | 25 | 12 | 65 |

| 2 | PIDA | DMF | 25 | 5 | 85 |

| 3 | PIDA | DMF | 80 | 1 | 82 |

| 4 | I₂(cat), O₂ | Acetonitrile (B52724) | 60 | 8 | 75 |

| 5 | NCS | DMSO | 25 | 6 | 78 |

This table is a hypothetical representation to illustrate the principles of reaction optimization.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Amino 1,2,4 Oxadiazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol is expected to exhibit distinct signals corresponding to the protons of the phenolic ring and the amino and hydroxyl functional groups. The symmetry of the para-substituted benzene (B151609) ring simplifies the aromatic region of the spectrum.

The protons on the benzene ring are anticipated to appear as two distinct doublets, characteristic of an AA'BB' spin system typical for 1,4-disubstituted benzene rings.

Aromatic Protons (H-2, H-6): The two protons ortho to the hydroxyl group are chemically equivalent. They are expected to resonate downfield due to the deshielding effect of the adjacent oxygen atom. Their signal will appear as a doublet.

Aromatic Protons (H-3, H-5): The two protons ortho to the oxadiazole ring are also equivalent. They will appear as a second doublet, with a chemical shift influenced by the electron-withdrawing nature of the heterocyclic ring.

Amino Protons (-NH₂): The protons of the amino group attached to the oxadiazole ring will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Hydroxyl Proton (-OH): Similar to the amino protons, the phenolic hydroxyl proton is expected to be a broad singlet, and its position is also highly dependent on the experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~9.90 | s (broad) | - | 1H | -OH |

| ~7.80 | d | ~8.5 | 2H | H-3, H-5 (ortho to oxadiazole) |

| ~6.90 | d | ~8.5 | 2H | H-2, H-6 (ortho to -OH) |

| ~6.20 | s (broad) | - | 2H | -NH₂ |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. For this compound, which has 8 carbon atoms, a total of 6 distinct signals are predicted.

Oxadiazole Carbons (C3, C5): The two carbons within the 1,2,4-oxadiazole (B8745197) ring are in highly deshielded environments and are expected to resonate at very low field (typically >150 ppm). The carbon atom at position 3, bonded to the amino group (C-NH₂), and the carbon at position 5, bonded to the phenol (B47542) ring (C-Aryl), will have distinct chemical shifts. nih.govscispace.com

Phenolic Carbons (C1, C4): The two quaternary carbons of the benzene ring, C1 (bearing the -OH group) and C4 (attached to the oxadiazole ring), will show distinct signals. The C1 carbon signal is expected around 155-160 ppm, while the C4 signal will be further downfield.

Phenolic Carbons (C2, C6 and C3, C5): The protonated carbons of the benzene ring will appear as two signals due to symmetry. The carbons ortho to the hydroxyl group (C2, C6) will be magnetically equivalent, as will the carbons meta to the hydroxyl group (C3, C5).

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169.0 | C3 (C-NH₂) of oxadiazole |

| ~167.5 | C5 (C-Aryl) of oxadiazole |

| ~158.0 | C1 (C-OH) of phenol |

| ~129.0 | C3, C5 of phenol |

| ~120.0 | C4 (C-oxadiazole) of phenol |

| ~116.0 | C2, C6 of phenol |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformation and Connectivity

While 1D NMR provides fundamental data, 2D NMR experiments are indispensable for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons on the phenolic ring, showing a cross-peak between the signals assigned to H-2/H-6 and H-3/H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the phenol ring (H-2/H-6 and H-3/H-5) to their corresponding carbon signals (C-2/C-6 and C-3/C-5).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing connectivity across multiple bonds. Key correlations would be expected from the phenolic protons (H-3/H-5) to the oxadiazole carbon (C-5), confirming the attachment of the two ring systems. Correlations from the amino protons to the C-3 of the oxadiazole ring would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It could be used to probe the conformation of the molecule, for instance, by observing through-space interactions between the protons of the amino group and the ortho protons (H-3/H-5) of the phenol ring.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H and N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. Overlapping in this region, two sharper bands characteristic of the symmetric and asymmetric N-H stretching of the primary amine are expected around 3350 cm⁻¹ and 3150 cm⁻¹. ajol.info

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations of the aromatic ring.

C=N and C=C Stretching: The region between 1650 cm⁻¹ and 1450 cm⁻¹ is complex. It would contain absorption bands for the C=N stretching of the oxadiazole ring and the C=C stretching vibrations of the aromatic phenol ring.

N-H Bending: The N-H bending (scissoring) vibration of the amino group typically appears around 1620 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O stretching of the phenol group is expected in the 1260-1180 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Phenol |

| ~3350 and ~3150 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| ~1640 | C=N stretch | Oxadiazole Ring |

| ~1620 | N-H bend | Amino (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Phenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Molecules with π-systems and non-bonding electrons, such as this compound, absorb light in the UV-Vis region.

The spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenol and oxadiazole rings. The phenol chromophore itself typically shows two primary absorption bands. nih.gov The presence of substituents significantly modifies these absorptions.

Analysis of Chromophoric and Auxochromic Contributions

Chromophores: The primary light-absorbing units (chromophores) in the molecule are the benzene ring and the 1,2,4-oxadiazole ring. These moieties contain π-electrons that can be excited to higher energy orbitals (π*).

Auxochromes: The hydroxyl (-OH) and amino (-NH₂) groups act as powerful auxochromes. An auxochrome is a functional group that does not absorb significantly on its own but modifies the absorption of a chromophore when attached to it. Both -OH and -NH₂ are activating groups with lone pairs of electrons (n-electrons) that can be delocalized into the aromatic π-system. This n-π conjugation extends the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This reduction in the HOMO-LUMO energy gap results in a bathochromic shift (or red shift), meaning the molecule absorbs light at a longer wavelength compared to unsubstituted benzene or phenol. nih.gov Therefore, strong absorption bands are expected in the UV region, likely between 250-350 nm. The ionization of the phenolic proton in a basic medium to form the phenoxide ion would lead to a further bathochromic shift, as the -O⁻ group is an even stronger electron-donating group than -OH.

Solvatochromism Studies and Environmental Effects on Electronic Spectra

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the surrounding solvent molecules, which affects the energy of electronic transitions observed in UV-Visible absorption spectra. researchgate.net The electronic absorption properties of a compound can be influenced by both non-specific interactions (like solvent polarity) and specific solute-solvent interactions (like hydrogen bonding). researchgate.net

For this compound, the presence of both a hydrogen bond donor (phenol -OH and amine -NH2 groups) and acceptor sites makes it susceptible to significant environmental effects on its electronic spectra. The effect of solvent on UV-Vis spectra is typically studied by recording the absorption spectra in a range of solvents with varying polarities. biointerfaceresearch.comresearchgate.net

Changes in the absorption maximum (λmax) can be observed:

Bathochromic Shift (Red Shift): The absorption maximum shifts to a longer wavelength. This typically occurs in polar solvents that stabilize the excited state more than the ground state.

Hypsochromic Shift (Blue Shift): The absorption maximum shifts to a shorter wavelength. This is often seen when the ground state is more stabilized by the solvent than the excited state, which can occur with polar solvents and n → π* transitions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C8H7N3O2, giving it a monoisotopic mass of 177.0538 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]+ would be observed at m/z 177.

The fragmentation of this molecule under mass spectrometry conditions is expected to be directed by its key functional groups: the phenol ring and the 1,2,4-oxadiazole ring.

Phenol Fragmentation: The phenol moiety typically shows a strong molecular ion peak. A common fragmentation is the loss of a hydrogen atom to form a stable [M-1]+ ion (m/z 176). docbrown.info Another characteristic fragmentation pathway for phenols involves the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment ion at m/z 149. docbrown.info

1,2,4-Oxadiazole Fragmentation: The 1,2,4-oxadiazole ring is known to undergo a characteristic retro-cycloaddition (RCA) fragmentation upon electron impact. researchgate.net This involves the cleavage of the heterocyclic ring, which can lead to the formation of nitrile and isocyanate fragment ions.

A plausible fragmentation pathway for this compound would involve initial cleavages related to both moieties. The base peak could be the molecular ion itself, indicating relative stability.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 177 | [C8H7N3O2]+• | Molecular Ion (M+) |

| 176 | [C8H6N3O2]+ | Loss of H• from hydroxyl or amino group |

| 149 | [C7H7N3O]+• | Loss of CO from the phenol ring |

| 120 | [C7H6NO]+ | Fragment containing the hydroxyphenyl nitrile moiety |

| 93 | [C6H5O]+ | Phenoxy cation |

| 65 | [C5H5]+ | Loss of CO from the phenoxy cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not publicly available, the general procedure for data acquisition and refinement can be described. Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent. researchgate.net Data collection is performed on a diffractometer, typically using Mo Kα radiation. researchgate.netnih.gov

After data collection, the structure is solved using direct methods and refined on F² by a full-matrix least-squares technique. nih.gov Hydrogen atoms are typically located in difference Fourier maps and refined isotropically. The quality of the final refined structure is assessed by parameters such as the R-factor, the goodness-of-fit (S), and the residual electron density. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Oxadiazole Compound Note: The following data is for C14H9ClN2O2 and is provided as a representative example of typical crystallographic parameters. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C14H9ClN2O2 |

| Molecular Weight | 272.68 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 6.3900 (13) |

| b (Å) | 5.038 (1) |

| c (Å) | 19.255 (4) |

| β (°) | 97.98 (3) |

| Volume (ų) | 613.9 (2) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.475 |

| R[F² > 2σ(F²)] | 0.053 |

| wR(F²) | 0.140 |

| Goodness-of-fit (S) | 1.05 |

The crystal structure provides precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the molecule. For this compound, the geometry of the phenyl and oxadiazole rings would be of particular interest. The phenyl ring is expected to be largely planar, while the planarity of the oxadiazole ring is also a key feature. nih.gov

Table 3: Typical Bond Lengths and Angles for Phenol and Oxadiazole Moieties Note: These are generalized values based on computational studies and data from related structures. tsijournals.com

| Bond/Angle | Typical Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.39 - 1.40 Å |

| C-O (phenol) | ~1.36 Å |

| O-H (phenol) | ~0.96 Å |

| C-N (oxadiazole) | 1.31 - 1.38 Å |

| N-O (oxadiazole) | ~1.42 Å |

| C=N (oxadiazole) | ~1.30 Å |

| C-C-C (aromatic) | ~120° |

| C-C-O (phenol) | ~120° |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. doi.org It maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal.

Key maps generated include:

d_norm: This property highlights intermolecular contacts. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. researchgate.net

For this compound, the Hirshfeld surface analysis would be expected to reveal a rich network of hydrogen bonds. The phenolic -OH group and the amino -NH2 group can both act as hydrogen bond donors, while the oxygen and nitrogen atoms of the oxadiazole ring and the phenolic oxygen can act as acceptors. Therefore, strong N-H···N, N-H···O, and O-H···N intermolecular hydrogen bonds would likely be the dominant interactions stabilizing the crystal structure. nih.gov These would appear as sharp spikes in the 2D fingerprint plot and as distinct red regions on the d_norm surface.

Computational Chemistry and Theoretical Investigations of 4 3 Amino 1,2,4 Oxadiazol 5 Yl Phenol

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For the analogous compound, 2-(5-amino- scirp.orgresearchgate.netsemanticscholar.org-oxadiazol-2-yl)phenol, ground state geometries have been optimized using methods such as B3LYP/GEN. scirp.org This process determines the most stable arrangement of atoms, providing crucial information about bond lengths, bond angles, and dihedral angles. The optimized structure is essential for subsequent calculations of other molecular properties.

Electronic Structure Analysis (Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap, Energy Levels)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. ossila.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. researchgate.net

The electronic properties of molecules, including their ability to absorb light and conduct electricity, are significantly influenced by these frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO's energy relates to its electron affinity (electron-accepting ability). ossila.com

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.73 |

Data is based on theoretical calculations for a similar oxadiazole derivative and serves as an estimation.

Vibrational Frequency Calculations and Comparison with Experimental IR Data

Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. nih.gov For the related compound 2-(5-amino- scirp.orgresearchgate.netsemanticscholar.org-oxadiazol-2-yl)phenol, calculated IR wavenumbers have shown good agreement with experimental values. scirp.org For instance, the calculated frequency for the phenolic O-H stretching vibration was found to be 3237 cm⁻¹, which is in close agreement with experimental findings for similar phenolic compounds. scirp.org

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Phenolic O-H stretch | 3237 | ~3219 |

| Aromatic C-H stretch | 3055 | ~3059 |

| N-H stretch (amino group) | ~3400-3500 (asymmetric), ~3300-3400 (symmetric) | Not specified in results |

| C=N stretch (oxadiazole ring) | ~1640 | Not specified in results |

Calculated and experimental data are based on studies of analogous compounds. scirp.orgajchem-a.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

TD-DFT is a method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra.

Prediction of UV-Vis Absorption Bands and Transitions

TD-DFT calculations can predict the electronic absorption bands of a molecule, which correspond to the excitation of an electron from an occupied orbital to an unoccupied one. For the zinc complex of the analogous ligand 2-(5-amino- scirp.orgresearchgate.netsemanticscholar.org-oxadiazol-2-yl)phenol, electronic absorption bands were calculated at 243, 238, and 235 nm. scirp.orgsemanticscholar.org These theoretical predictions generally show good agreement with experimental UV-Vis spectra. scirp.orgsemanticscholar.org

| Calculated Wavelength (nm) | Transition Type |

|---|---|

| 243 | Intra-ligand Charge Transfer (ILCT) |

| 238 | Intra-ligand Charge Transfer (ILCT) |

| 235 | Intra-ligand Charge Transfer (ILCT) |

Data is based on the zinc complex of 2-(5-amino- scirp.orgresearchgate.netsemanticscholar.org-oxadiazol-2-yl)phenol. scirp.orgsemanticscholar.org

Elucidation of Intraligand Charge Transfer (ILCT) Transitions

Intraligand charge transfer (ILCT) refers to electronic transitions where charge is redistributed within the ligand itself. In the case of the zinc complex of 2-(5-amino- scirp.orgresearchgate.netsemanticscholar.org-oxadiazol-2-yl)phenol, the calculated electronic absorption bands were found to arise from ILCT transitions within the ligand. scirp.orgsemanticscholar.org This indicates that upon absorption of light, there is a significant redistribution of electron density from the electron-donating amino and phenol groups to the electron-accepting oxadiazole ring.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.

The MEP map of "4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol" would illustrate a distinct distribution of electrostatic potential. The regions of negative potential, typically colored in shades of red and yellow, indicate areas with an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and susceptible to nucleophilic attack. Intermediate potential regions are generally colored in green.

For "this compound," the oxygen and nitrogen atoms of the oxadiazole ring, the nitrogen of the amino group, and the oxygen of the phenolic hydroxyl group are expected to be centers of high electron density, thus exhibiting negative electrostatic potential. The hydrogen atoms, particularly those of the amino and hydroxyl groups, would be characterized by positive electrostatic potential due to their attachment to electronegative atoms. Computational studies on similar molecules, such as metal complexes of 2-(5-amino- nih.govrsc.orgnih.gov-oxadiazol-2-yl)phenol, have utilized MEP analysis to understand charge distribution and reactivity. researchgate.netscirp.orgsemanticscholar.org

The MEP surface analysis allows for the precise identification of electrophilic and nucleophilic regions within "this compound."

Nucleophilic Regions: The areas with the most negative electrostatic potential (red/yellow) are the primary nucleophilic sites. In this molecule, these would be concentrated around the nitrogen atoms of the oxadiazole ring, the exocyclic amino group, and the phenolic oxygen atom. These sites are likely to interact with electron-deficient species, such as protons or metal ions.

Electrophilic Regions: The regions with the most positive electrostatic potential (blue) are the electrophilic sites. These are anticipated to be located on the hydrogen atoms of the amino and hydroxyl groups. These sites are susceptible to attack by electron-rich species.

This detailed mapping of reactive sites is instrumental in predicting the molecule's behavior in chemical reactions and its potential for forming intermolecular interactions, such as hydrogen bonds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which is crucial for understanding intramolecular interactions and charge transfer.

NBO analysis of "this compound" would reveal significant intramolecular interactions that contribute to its stability. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the electron delocalization from a donor NBO to an acceptor NBO.

Key interactions expected within the molecule include:

Delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms to the antibonding π* orbitals of the oxadiazole and phenol rings.

Hyperconjugative interactions between the σ bonds of the rings and the adjacent antibonding orbitals.

Studies on related imidazole derivatives have shown that intramolecular charge transfer from lone pairs of nitrogen and oxygen to antibonding orbitals leads to significant molecular stabilization. acadpubl.eu

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(amino) | π(C-N of oxadiazole) | Data not available | Lone pair delocalization |

| LP(1) O(hydroxyl) | π(C-C of phenol) | Data not available | Lone pair delocalization |

| π(C=N of oxadiazole) | π(C-C of phenol) | Data not available | π-π interaction |

NBO analysis also quantifies the charge transfer between different parts of the molecule. The natural population analysis (NPA) derived from the NBO calculations provides the charge distribution on each atom. This would likely show a net negative charge on the electronegative oxygen and nitrogen atoms and a net positive charge on the hydrogen and carbon atoms. The magnitude of charge transfer reflects the extent of electron delocalization and the polarity of the bonds within the molecule. In studies of similar oxadiazole-containing compounds, NBO analysis has been effectively used to quantify charge transfer and understand the electronic effects of different substituents. researchgate.netscirp.orgsemanticscholar.org

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule ligand with a protein target.

For "this compound," molecular docking simulations would be performed against various protein targets to explore its potential as an inhibitor or modulator of their function. The choice of protein target would depend on the therapeutic area of interest. For example, oxadiazole derivatives have been investigated as anticancer agents by docking them into the active sites of proteins like tubulin. nih.govnih.gov

The docking results would provide a binding energy score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the binding pose, highlighting key intermolecular interactions such as:

Hydrogen bonds: The amino and hydroxyl groups of "this compound" are potential hydrogen bond donors, while the nitrogen and oxygen atoms of the oxadiazole ring and the phenolic oxygen can act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π stacking: The aromatic rings of the molecule can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Research on analogous 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol compounds has demonstrated their potential as tubulin inhibitors, with docking studies revealing key binding interactions within the colchicine (B1669291) binding site. nih.govnih.gov

| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tubulin | e.g., 5LYJ | Data not available | Data not available |

| EGFR Kinase | Data not available | Data not available | Data not available |

| DNA Gyrase | Data not available | Data not available | Data not available |

Ligand-Receptor Binding Mode Analysis

No specific studies detailing the ligand-receptor binding mode of this compound were found.

Prediction of Key Amino Acid Interactions and Hydrogen Bonding

Information regarding the predicted key amino acid interactions and hydrogen bonding patterns for this compound is not available in the reviewed literature.

Structure Activity Relationship Sar and Mechanistic Investigations of 4 3 Amino 1,2,4 Oxadiazol 5 Yl Phenol and Analogues

Systematic Structural Modifications and Their Influence on Target Interaction

Systematic modification of the core structure of 4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol has provided significant insights into how each component influences interactions with biological targets. Research has focused on modifying the amino group, the central oxadiazole ring, the terminal phenol (B47542) moiety, and the potential inclusion of linker groups.

The 3-amino group on the 1,2,4-oxadiazole (B8745197) ring is a key site for modification. Its basicity and hydrogen-bonding capability can be modulated through substitution, significantly impacting target affinity. For instance, in related 1,2,5-oxadiazole analogues developed as antiplasmodial agents, acylation of the amino group was a primary strategy. nih.gov The conversion of the primary amine to various amides demonstrated that the nature of the acyl group heavily influences activity. nih.gov

The 1,2,4-oxadiazole ring is not merely a scaffold but an active contributor to the molecule's pharmacophore. Its electron-withdrawing nature, relative stability, and specific geometry are critical. nih.gov The 1,2,4-oxadiazole isomer is one of the more common and stable isomers used in medicinal chemistry, along with the 1,3,4-isomer. nih.gov Its reactivity and low aromaticity can lead to rearrangements, a factor considered in synthetic design. chim.itpsu.edu

Bioisosteric replacement of the 1,2,4-oxadiazole ring with other heterocycles is a common strategy to probe its importance. For example, replacing an isoxazole (B147169) ring with a 1,2,4-oxadiazole has been shown to enhance antitubercular activity. nih.gov The ring's orientation of nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor, a property that is lost or altered in other isomeric forms or bioisosteric replacements, thereby affecting target binding. nih.gov The electron-withdrawing effect of the ring is exercised more effectively through its C-5 position than its C-3 position, influencing the properties of attached substituents. nih.gov

The phenol group is a well-established pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. Its presence is often critical for target engagement. SAR studies on related oxadiazole structures consistently demonstrate the importance of the phenolic hydroxyl group and the effects of substitution on the phenyl ring.

In one study, it was found that compounds with ortho- and para-hydroxyl groups on a phenyl ring attached to an oxadiazole were more active than those with nitro or chloro groups. tandfonline.com The antioxidant activity of phenols can be significantly enhanced through chemical modification. nih.gov For a series of 2,4-di-tert-butylphenol (B135424) derivatives containing a 1,3,4-oxadiazole (B1194373) ring, the nature and position of substituents had a significant impact on antioxidant capabilities. nih.gov

In a study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substitution pattern on the 5-aryl ring (analogous to the phenol-bearing ring in the title compound) was critical for anticancer activity. mdpi.com A compound featuring a 3,4,5-trimethoxyphenyl group demonstrated the most significant activity against several cancer cell lines, highlighting that electron-donating groups can enhance potency. mdpi.comnih.gov Conversely, a compound with a 4-nitrophenyl group showed the most promising antibacterial activity, indicating that electron-withdrawing groups can be favorable for other targets. mdpi.com

| Analogue Type | Substituent (R) on Phenyl Ring | Observed Activity | Reference |

|---|---|---|---|

| Anticancer (Tubulin Inhibitors) | 3,4,5-trimethoxy | Significant activity (PGI = 65.12% against SNB-19) | mdpi.comnih.gov |

| Anticancer (Tubulin Inhibitors) | 4-nitro | Moderate activity | mdpi.com |

| Antibacterial | 4-nitro | Most promising activity (MIC = 8 µg/mL) | mdpi.com |

| Antibacterial | 2-chloro | Promising activity | mdpi.com |

Introducing linker or spacer groups between the core pharmacophore and other substituents is a key strategy for exploring the binding pocket of a target and optimizing interactions. In the context of 1,2,4-oxadiazoles, linkers have been used to connect the heterocyclic core to other functionalities. For example, a piperazine (B1678402) linker was used to connect a 1,2,4-oxadiazole moiety to a quinoline (B57606) scaffold in the development of antitubercular agents. nih.gov This modification can improve properties such as solubility, cell permeability, and the ability to form additional interactions with the target protein. The length, rigidity, and chemical nature of the linker are all critical parameters that are systematically varied in SAR studies to achieve optimal activity. nih.gov

Mechanistic Hypotheses for Molecular Interactions

Elucidating the precise mechanism of action is fundamental to drug development. For this compound and its analogues, mechanistic studies often involve a combination of computational modeling, biochemical assays, and target identification to form hypotheses about their molecular interactions.

Research on oxadiazole derivatives has identified several distinct biological targets and binding mechanisms. These compounds have been shown to act not only on active sites but also on allosteric sites, offering alternative mechanisms for modulating protein function.

Enzyme Inhibition: A prominent class of oxadiazole antibiotics was discovered through in silico docking against the crystal structure of a penicillin-binding protein (PBP2a) from MRSA. chim.itnih.gov These compounds, such as 5-(1H-Indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole, act as bactericidal agents by impairing cell-wall biosynthesis. nih.gov Similarly, another oxadiazole-containing compound, HSGN-94, was found to inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus through direct binding to the protein PgcA. nih.gov

Tubulin Polymerization: Analogues of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol have been investigated as tubulin polymerization inhibitors. mdpi.comnih.gov Molecular docking studies placed these compounds within the colchicine (B1669291) binding site of tubulin. The most active ligand, featuring a 3,4,5-trimethoxyphenyl group, was found to lie within a hydrophobic cavity, forming key interactions with residues such as Leu252, Cys241, and Ala317. nih.gov

Allosteric Modulation: A series of 1,2,4-oxadiazole derivatives were developed as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov These compounds, including N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide, did not bind to the glutamate active site but to an allosteric site, enhancing the receptor's response to its natural ligand. This demonstrates the potential for oxadiazole scaffolds to function through subtle, modulatory mechanisms rather than direct competitive inhibition. nih.gov

| Analogue Class | Biological Target | Proposed Mechanism | Reference |

|---|---|---|---|

| 5-Aryl-3-phenyl-1,2,4-oxadiazoles | Penicillin-Binding Protein 2a (PBP2a) | Inhibition of cell wall biosynthesis | chim.itnih.gov |

| N-(1,3,4-oxadiazol-2-yl)benzamides | PgcA (LTA biosynthesis) | Direct binding and inhibition of lipoteichoic acid synthesis | nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | β-Tubulin | Binding to the colchicine site, inhibition of microtubule polymerization | mdpi.comnih.gov |

| N-Phenyl-1,2,4-oxadiazoles | Metabotropic Glutamate Receptor 4 (mGlu4) | Positive Allosteric Modulation (PAM) | nih.gov |

Elucidation of Molecular Pathways Influenced by the Scaffold

The 1,2,4-oxadiazole scaffold, the core structure of this compound, is a versatile heterocycle that has been incorporated into numerous compounds designed to interact with a wide array of biological targets. Investigations into analogues containing this scaffold have revealed its ability to modulate several key molecular pathways implicated in various physiological and pathological processes.

Derivatives of 1,2,4-oxadiazole have been identified as agonists for the sphingosine-1-phosphate receptor 1 (S1P1). tsijournals.com The S1P1 receptor is a G-protein coupled receptor that plays a crucial role in modulating the egress of T-lymphocytes from lymphoid organs. tsijournals.com Targeting this receptor is a therapeutic strategy for autoimmune diseases, as its activation can lead to the sequestration of lymphocytes, thereby preventing their migration to sites of inflammation. tsijournals.com

In the realm of oncology, the 1,2,4-oxadiazole nucleus is present in molecules that act as non-covalent inhibitors of the human 20S proteasome. nih.gov The proteasome is a critical cellular complex responsible for protein degradation; its inhibition disrupts cellular homeostasis and can induce apoptosis, making it a validated target for anti-cancer therapies. nih.gov Molecular modeling studies suggest that these inhibitors can occupy specific binding pockets within the proteasome's subunits. nih.gov Furthermore, other analogues have been developed as inhibitors of Sirtuin 2 (Sirt2), a deacetylase that is a target for neurological, metabolic, and cancerous diseases. acs.org The mechanism of these inhibitors has been described as uncompetitive toward both the peptide substrate and NAD+, and they have been shown to induce apoptosis in leukemia cell lines. acs.org

The scaffold is also implicated in the modulation of inflammatory pathways. A multidisciplinary approach involving virtual screening and biological validation identified 1,2,4-oxadiazole derivatives as multi-target inhibitors of eicosanoid biosynthesis. researchgate.net Specifically, certain analogues were found to act as antagonists of the 5-lipoxygenase-activating protein (FLAP) and as inhibitors of cyclooxygenase-1 (COX-1), 5-lipoxygenase (5-LO), and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), all of which are key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. researchgate.net

Computational SAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the physicochemical and structural requirements for the biological activity of 1,2,4-oxadiazole derivatives. These computational models provide a rationale for drug design and help in exploring the potential mechanisms of action. tsijournals.com

For a series of 1,2,4-oxadiazole analogues acting as S1P1 receptor agonists, 2D-QSAR studies have been conducted to delineate the key molecular descriptors influencing their activity. tsijournals.com In these studies, the compounds were categorized based on the substitution pattern on the oxadiazole ring. For compounds with substitution at the 3-position of the oxadiazole, the analysis revealed that higher values of Moran autocorrelation (MATS) descriptors, weighted by atomic van der Waals volumes, atomic masses, and atomic polarizabilities, were conducive to improving agonist action. tsijournals.com Conversely, for compounds with varied substituents on the 5-phenyl ring, electronic and polarization effects appeared to be the governing features for biological activity. tsijournals.com

In another study focusing on 1,2,4-oxadiazole derivatives as inhibitors of Sortase A, an enzyme found in Gram-positive bacteria, 3D-QSAR models were developed. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into the structural requirements for inhibitory activity. The 3D-QSAR maps indicated that hydrogen bond donor moieties on one of the aromatic rings were essential for activity, while hydrophobic substituents were favored in other regions of the molecule. nih.gov Such models offer a robust framework for predicting the activity of new analogues and guiding their synthesis. nih.govresearchgate.net

Table 1: Key QSAR Findings for 1,2,4-Oxadiazole Analogues as S1P1 Agonists tsijournals.com

| Compound Category | Favorable Descriptors | Interpretation |

| Category A (Fixed 5-phenyl substituents) | MATS1v (Moran autocorrelation - lag 1 / weighted by vdW volumes) | Suggests specific spatial arrangements of atoms with larger volumes are important. |

| MATS4m (Moran autocorrelation - lag 4 / weighted by atomic masses) | Indicates the influence of mass distribution within the molecule on receptor interaction. | |

| MATS5p (Moran autocorrelation - lag 5 / weighted by atomic polarizabilities) | Highlights the role of molecular polarizability in binding. | |

| Category B (Varied 5-phenyl substituents) | BELe2 (Lowest eigenvalue no. 2 of Burden matrix / weighted by Sanderson electronegativities) | Points to the significance of electronic properties and charge distribution. |

| MATS7p (Moran autocorrelation - lag 7 / weighted by atomic polarizabilities) | Further emphasizes the contribution of polarization effects to the agonist action. | |

| C-025 (Fragment R--CR--R) | Indicates that specific structural fragments contribute positively to the activity. |

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel, active compounds from large chemical libraries. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These methods have been successfully applied to the discovery of new 1,2,4-oxadiazole-based inhibitors.

In one such application, a combined structure- and ligand-based virtual screening approach was used to identify 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome. nih.gov This process led to the identification of commercially available compounds that were subsequently optimized to yield potent inhibitors. nih.gov Similarly, virtual screening has been employed to discover 1,2,4-oxadiazole compounds that function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov This in-silico methodology allows for the rational shortlisting of promising candidates from large compound libraries, thereby saving significant time and resources in the drug discovery pipeline. nih.gov

Structure-based virtual screening has also been utilized to investigate the potential of oxadiazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important target in oncology. semanticscholar.org These computational studies often involve molecular docking to predict the binding affinity and orientation of the ligands within the active site of the target protein. semanticscholar.orgnih.gov The insights gained from these models help to understand the molecular recognition process and guide the design of more potent and selective inhibitors.

Table 2: Examples of 1,2,4-Oxadiazole Scaffolds Identified via Virtual Screening

| Target Protein | Screening Approach | Key Findings | Reference |

| Human 20S Proteasome | Structure- and ligand-based virtual screening | Identified commercially available 1,2,4-oxadiazole derivatives as non-covalent inhibitors. Molecular modeling suggested an unusual binding mode. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Pharmacophore-based virtual screening | Shortlisted best-fitting pharmacophores from a large library, leading to the identification of novel 1,2,4-oxadiazole inhibitors. | nih.gov |

| Eicosanoid Biosynthesis Enzymes (FLAP, COX-1, 5-LO) | Virtual combinatorial screening | Identified 1,2,4-oxadiazole hits with multi-target inhibitory activity against key pro-inflammatory enzymes. | researchgate.net |

| Sortase A (S. aureus) | Substrate-based virtual screening | Distinguished a class of 1,2,4-oxadiazole compounds as efficient inhibitors of this bacterial virulence factor. | nih.gov |

Conformational Analysis in Relation to Activity Profile

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. For this compound and its analogues, conformational analysis focuses on the relative orientation of the phenyl ring, the 1,2,4-oxadiazole core, and its substituents.

The linkage between the phenyl ring and the 1,2,4-oxadiazole ring allows for rotational freedom. The preferred conformation, often described by the dihedral angle between the two rings, is influenced by the nature and position of substituents. In the solid state, crystal structure analysis of a related compound, 2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]phenol, reveals an approximately planar molecule. researchgate.net This planarity is stabilized by an intramolecular O—H⋯N hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the oxadiazole ring. researchgate.net Such intramolecular interactions can significantly restrict conformational flexibility and lock the molecule into a specific, biologically active conformation.

For other oxadiazole-containing structures, crystallographic studies have shown that the twist angle between adjacent rings can vary. For instance, in one molecule containing linked 1,2,5-oxadiazole rings, the flanking ring was twisted by 20.2° with respect to the central ring. nih.gov This indicates that while planarity can be favored, significant deviations are possible, which can impact how the molecule interacts with a receptor. Computational methods, alongside experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are used to study these conformational preferences in solution, providing a more dynamic picture of the molecule's structure. mdpi.com Understanding the low-energy, accessible conformations is essential for designing analogues that present the correct pharmacophoric features to the biological target in the optimal spatial arrangement.

Derivatization and Analogue Development Based on 4 3 Amino 1,2,4 Oxadiazol 5 Yl Phenol Scaffold

Synthesis of Amine-Modified Derivatives

The exocyclic amino group at the C3 position of the 1,2,4-oxadiazole (B8745197) ring is a key site for derivatization. Its nucleophilic character allows for a variety of chemical transformations, including alkylation, acylation, and condensation reactions to form imines.

Alkylation and Acylation of the Amino Group

The primary amino group of 3-amino-1,2,4-oxadiazole derivatives can undergo standard N-alkylation and N-acylation reactions. These modifications introduce substituents that can alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, which are critical for receptor binding.

Alkylation: The synthesis of N-substituted 3-amino-1,2,4-oxadiazoles can be achieved through various synthetic routes. For instance, allowing 1-substituted 3-cyano-2-ethylisourea to react with hydroxylamine (B1172632) under basic conditions can yield 5-amino-3-(substituted amino)-1,2,4-oxadiazoles. researchgate.net This demonstrates that the amino group can be functionalized with alkyl or aryl substituents.

Acylation: Acylation of the amino group is readily accomplished using acyl chlorides or acid anhydrides under basic conditions. This reaction converts the primary amine into a more complex amide functionality. Research into the reactivity of 3-acylamino-1,2,4-oxadiazoles has shown that these compounds can be synthesized and subsequently used in rearrangement reactions, indicating that the N-acylated product is a stable and accessible intermediate. acs.org The introduction of an acyl group can significantly impact the electronic properties and conformational flexibility of the scaffold.

Formation of Schiff Bases and Related Imines

The condensation of the primary amino group with various aldehydes or ketones is a straightforward method to generate Schiff bases, also known as imines. This reaction is typically acid-catalyzed and involves the removal of water. masterorganicchemistry.com This derivatization introduces a C=N double bond, extending the conjugation of the system and providing a new point for structural diversity.

While specific examples starting from 4-(3-amino-1,2,4-oxadiazol-5-yl)phenol are not extensively documented, the synthesis of Schiff bases from other amino-heterocycles is a well-established and analogous process. atmiyauni.ac.innih.gov For example, the reaction of 2-amino-1,3,4-oxadiazoles with various aromatic aldehydes leads to the formation of the corresponding Schiff bases in good yields. jst.go.jp A general procedure involves refluxing an equimolar mixture of the amino-oxadiazole and a selected aldehyde in a suitable solvent like methanol (B129727) or ethanol. nih.gov

Table 1: Examples of Reaction Conditions for Schiff Base Formation with Amino-Heterocycles

| Amine Precursor | Aldehyde | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Amino-1,2,4-triazole | Aromatic Aldehydes | Methanol | Reflux, ~5 hours | Triazole-derived Schiff Base nih.gov |

| 2-Amino-1,3,4-oxadiazole | Aromatic Aldehydes | Ethanol | Reflux | Oxadiazole-derived Schiff Base nih.gov |

Modifications of the Phenol (B47542) Ring

The phenol ring offers two primary sites for modification: the hydroxyl group and the aromatic carbon atoms. These modifications can influence the compound's acidity, solubility, and interactions with biological targets.

Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be converted into an ether linkage through alkylation, typically using an alkyl halide in the presence of a base. This modification removes the acidic proton and alters the hydrogen-bonding capability of the molecule. In a multi-functional molecule like this compound, selective O-alkylation over N-alkylation of the amino group can be a challenge. One common strategy to achieve selectivity is to first protect the more nucleophilic amino group, perform the O-alkylation, and then deprotect the amine.

Alternatively, reaction conditions can be optimized to favor O-alkylation. Studies on the synthesis of related 1,2,4-oxadiazole derivatives have demonstrated a successful sequence where a methoxy-protected phenol is first deprotected to reveal the hydroxyl group, which is then alkylated using a substituted chloro-alkyl amine to form the desired ether. rjptonline.org

Introduction of Electron-Withdrawing/Donating Groups on the Phenyl Ring

The aromatic ring of the phenol moiety can be further functionalized by introducing substituents that modulate its electronic properties. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the ring, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease it. These changes can profoundly affect the molecule's binding affinity to target proteins.

Structure-activity relationship (SAR) studies on various 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives have highlighted the importance of phenyl ring substitution. For example, in a series of 1,3,4-oxadiazole derivatives, the introduction of EWGs like p-Cl and p-NO₂ on a phenyl ring was found to increase biological activity. nih.gov Similarly, the presence of EDGs such as p-methoxy or 3,4-dimethoxy groups has been shown to enhance antimicrobial or anti-inflammatory potential, respectively. nih.gov A quantitative structure-activity relationship (QSAR) study on 5-(substituted phenyl)- osi.lvresearchgate.netrsc.orgoxadiazoles (B1248032) indicated that the nature and position of substituents on the phenyl ring are critical determinants of agonist action. tsijournals.com

Table 2: Influence of Phenyl Ring Substituents on the Activity of Oxadiazole Derivatives

| Oxadiazole Core | Substituent Type | Substituent Example | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Electron-Withdrawing | p-Cl, p-NO₂ | Increased Activity | nih.gov |

| 1,3,4-Oxadiazole | Electron-Donating | p-OCH₃ | Increased Antimicrobial Potential | nih.gov |

| 1,3,4-Oxadiazole | Electron-Donating | 3,4-di-OCH₃ | Increased Anti-inflammatory Activity | nih.gov |

| 1,2,4-Oxadiazole | Various | 3-CF₃, 5-CF₃ | Critical for S1P1 Receptor Agonism | tsijournals.com |

Structural Variations of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring, while serving as a stable bioisosteric replacement for ester and amide groups, is not inert. rjptonline.org It is characterized by low aromaticity and a relatively weak O-N bond, making it susceptible to rearrangement reactions that can transform it into other heterocyclic systems. osi.lvresearchgate.netchim.it These rearrangements provide a pathway to novel scaffolds with potentially different biological activities.

Prominent rearrangement reactions of the 1,2,4-oxadiazole ring include:

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal or base-catalyzed rearrangement that involves an internal nucleophilic attack from a three-atom side chain onto the N(2) atom of the oxadiazole ring. chim.it For 3-aminoaryl-1,2,4-oxadiazoles, this rearrangement can lead to the formation of 3-acylaminoindazoles. rsc.org The reaction is often reversible and can be influenced by substituents on the oxadiazole ring and the side chain. acs.org

ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) Mechanism: This pathway involves the initial attack of a nucleophile on the heterocyclic ring, leading to ring opening, followed by subsequent recyclization to form a new heterocyclic system. researchgate.net

Photochemical Rearrangements: Upon UV irradiation, 3-amino-1,2,4-oxadiazoles can undergo rearrangement. Depending on the reaction conditions, this can lead to the formation of 1,3,4-oxadiazoles via a ring contraction-ring expansion (RCE) route or to a regioisomeric 1,2,4-oxadiazole. chim.it

These transformations highlight the synthetic utility of the 1,2,4-oxadiazole ring as not just a stable core but also as a reactive intermediate for accessing diverse heterocyclic structures.

Isomeric Oxadiazole Derivatives (e.g., 1,3,4-Oxadiazoles)

The development of isomeric analogues, particularly those containing the 1,3,4-oxadiazole ring system, is a common strategy in medicinal chemistry. openmedicinalchemistryjournal.com The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups and is known for its metabolic stability and ability to participate in hydrogen bonding. tandfonline.comdoi.org The synthesis of phenolic 1,3,4-oxadiazole derivatives often begins with phenolic acids, which serve as precursors to the required acid hydrazides.

A prevalent synthetic route involves the cyclodehydration of 1,2-diacylhydrazine precursors. rsc.orgresearchgate.net This transformation is typically accomplished using dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.govnih.gov For instance, 4-hydroxybenzohydrazide can be acylated with a second carboxylic acid, and the resulting diacylhydrazine intermediate is then cyclized to form the 2,5-disubstituted 1,3,4-oxadiazole.

Another established method is the oxidative cyclization of N-acylhydrazones. jchemrev.com In this approach, an acid hydrazide is condensed with an aldehyde to form a hydrazone, which is subsequently cyclized in the presence of an oxidizing agent like bromine in acetic acid or chloramine-T. nih.govjchemrev.com Research has demonstrated the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which, while not direct isomers of the primary compound, exemplify the synthesis of complex phenolic 1,3,4-oxadiazoles. nih.govmdpi.comnih.gov The synthesis was achieved in five steps, starting from the nitration of 4-chlorophenol (B41353) and subsequent reduction to form 2-amino-4-chlorophenol, which serves as a key building block. nih.gov

| Starting Material | Key Reagents | Intermediate | Product Type | Ref. |

| Substituted Aromatic Acids | SOCl₂, Ethanol, Hydrazine Hydrate | Acid Hydrazide | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| Acid Hydrazides | Aromatic Aldehydes, Bromine, Acetic Acid | N-acylhydrazone | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

| Phenolic Acids | Acyl Hydrazides, POCl₃ | Diacylhydrazine | Phenolic 1,3,4-oxadiazole | rsc.orgscispace.com |

| 4-Chlorophenol | HNO₃, H₂SO₄, Sn/HCl | 2-Amino-4-chlorophenol | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | nih.gov |

Heterocycle Fused Analogues

Fusing an additional heterocyclic ring to the this compound scaffold represents an advanced derivatization strategy. This approach creates rigid, polycyclic systems with distinct conformational properties. The synthesis of such analogues typically involves using a reactive handle on the parent oxadiazole to build the new ring system.

For example, a common precursor for fused systems is a hydrazinyl-substituted oxadiazole. This intermediate can be used to construct fused triazole rings. The reaction of 5-aryl-2-hydrazinyl-1,3,4-oxadiazole with carbon disulfide in the presence of potassium hydroxide (B78521) yields a tandfonline.comrsc.orgscispace.comtriazolo[3,4-b] tandfonline.comrsc.orgnih.govoxadiazole-3-(2H)-thione. uobaghdad.edu.iq Alternatively, treating the hydrazinyl-oxadiazole with cyanogen (B1215507) bromide can produce a 3-amino- tandfonline.comrsc.orgscispace.comtriazolo[3,4-b] tandfonline.comrsc.orgnih.govoxadiazole derivative. uobaghdad.edu.iq These reactions demonstrate how the oxadiazole core can act as a foundation for constructing more complex, fused heterocyclic architectures.

Another strategy involves the intramolecular cyclization of a suitably substituted oxadiazole derivative. While specific examples starting directly from this compound are not extensively detailed in the literature, the principles of heterocyclic synthesis allow for the conceptual design of such pathways. For instance, derivatizing the 3-amino group could introduce a side chain capable of cyclizing onto one of the nitrogen atoms of the oxadiazole ring or onto the adjacent phenolic ring.

| Oxadiazole Precursor | Reagent(s) | Resulting Fused System | Ref. |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Carbon Disulfide, KOH | 6-(4-chlorophenyl) tandfonline.comrsc.orgscispace.comtriazolo[3,4-b] tandfonline.comrsc.orgnih.govoxadiazole-3-(2H)-thione | uobaghdad.edu.iq |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Cyanogen Bromide, NaHCO₃ | 6-(4-chlorophenyl)- tandfonline.comrsc.orgscispace.comtriazolo[3,4-b] tandfonline.comrsc.orgnih.govoxadiazole-3-amine | uobaghdad.edu.iq |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Acetic Acid, POCl₃ | 6-(4-chlorophenyl)-3-methyl- tandfonline.comrsc.orgscispace.comtriazolo[3,4-b] tandfonline.comrsc.orgnih.govoxadiazole | uobaghdad.edu.iq |

Synthesis of Hybrid Molecules Incorporating this compound Unit

The synthesis of hybrid molecules involves covalently linking the core this compound unit with another distinct chemical entity, often a known pharmacophore. This molecular hybridization strategy aims to combine the structural features of two different classes of compounds to create a single molecule with potentially novel properties.

The phenolic hydroxyl group and the 3-amino group on the oxadiazole ring are primary attachment points for synthesizing such hybrids. For instance, the phenol can be used as a nucleophile to form ether or ester linkages, while the amino group can form amide, sulfonamide, or urea (B33335) linkages.

Research has explored the development of hybrid structures linking oxadiazoles to other heterocyclic systems. A series of novel 1,2,4-oxadiazole/quinazoline-4-one hybrids has been developed, demonstrating the feasibility of connecting these two important heterocyclic scaffolds. frontiersin.org Similarly, the literature describes 1,2,4-oxadiazole moieties linked to quinoline (B57606) via a piperazine (B1678402) linker, showcasing a multi-component hybrid design. nih.gov Other examples include the synthesis of 1,2,4-oxadiazole-linked imidazopyrazine derivatives. nih.gov These studies underscore a modular approach where the oxadiazole-phenol scaffold acts as an anchor or building block to which other fragments are tethered to create complex hybrid molecules.

| Core Unit | Linked Moiety | Linker Type | Example Hybrid Class | Ref. |

| 1,2,4-Oxadiazole | Quinazoline-4-one | Direct or short chain | Oxadiazole-Quinazolinone Hybrids | frontiersin.org |

| 1,2,4-Oxadiazole | Imidazopyrazine | Direct linkage | Oxadiazole-Imidazopyrazine Hybrids | nih.gov |

| 1,2,4-Oxadiazole | Quinoline | Piperazine | Oxadiazole-Piperazine-Quinoline Hybrids | nih.gov |

| 1,3,4-Thiadiazole | Imidazole | Amine | Imidazole-Thiadiazole Hybrids | mdpi.com |

Due to the absence of published studies on "this compound" in the context of coordination chemistry, it is not possible to generate the detailed, informative, and scientifically accurate content for the outlined sections and subsections as requested. Creating an article without verifiable data from scientific sources would result in speculation and unsubstantiated information, which contravenes the requirement for accuracy.

Further searches for related compounds yielded information on different isomers (e.g., 1,3,4-oxadiazoles) or related heterocyclic systems (e.g., 1,2,4-triazoles), but per the strict instructions to focus solely on "this compound," this information cannot be used. Therefore, the requested article cannot be generated at this time.

Coordination Chemistry and Metal Complexation Studies of 4 3 Amino 1,2,4 Oxadiazol 5 Yl Phenol

Computational Studies of Coordination Compounds

DFT Optimization of Complex Geometries

While direct DFT studies on the metal complexes of 4-(3-Amino-1,2,4-oxadiazol-5-yl)phenol are not extensively reported, valuable insights can be drawn from computational analyses of structurally similar ligands. For instance, studies on complexes of other amino-oxadiazole derivatives reveal that the ligand can act as a bidentate or multidentate donor. researchgate.net The coordination typically involves the nitrogen atom of the oxadiazole ring and the nitrogen atom of the amino group, or the oxygen atom of the phenolic group.

The optimized geometries of these complexes often exhibit distorted octahedral or tetrahedral arrangements, depending on the metal ion and the stoichiometry of the complex. uobaghdad.edu.iqekb.eg For example, in a hypothetical octahedral complex with a divalent metal ion (M(II)), the this compound ligand would likely coordinate in a bidentate fashion, with two ligand molecules occupying the equatorial plane and two solvent molecules (e.g., water) in the axial positions.

Below is a representative table of predicted bond lengths and angles for a hypothetical [M(this compound)₂(H₂O)₂] complex, based on data from analogous systems.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| M-N (oxadiazole) | 2.05 - 2.15 |

| M-N (amino) | 2.10 - 2.20 |

| M-O (water) | 2.00 - 2.10 |

| **Bond Angles (°) ** | |

| N(oxadiazole)-M-N(amino) | 85 - 95 |

| O(water)-M-O(water) | 175 - 180 |

| N(oxadiazole)-M-O(water) | 88 - 92 |

Note: These values are illustrative and would vary depending on the specific metal ion and the level of theory used in the DFT calculations.

NBO Analysis of Electron Delocalization and Charge Transfer in Complexes

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electronic structure of a molecule, including electron delocalization and charge transfer interactions. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying their energetic significance through second-order perturbation theory.